3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea
Description
Properties
IUPAC Name |
(1Z)-1-(4-oxo-1,3-thiazolidin-2-ylidene)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-8-6-16-10(12-8)13-9(15)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVXGSUDMYZKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)NC2=CC=CC=C2)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N/C(=O)NC2=CC=CC=C2)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea typically involves the reaction of N-phenylthiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is subsequently oxidized to form the desired thiazole ring. The general reaction scheme is as follows:
- N-phenylthiourea + α-haloketone → Thiazoline intermediate
- Thiazoline intermediate + Oxidizing agent → this compound
Common oxidizing agents used in this reaction include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile, and the reaction temperature is maintained between 50-70°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea undergoes various types of chemical reactions, including:
- Oxidation : The thiazole ring can be further oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group in the thiazole ring can be reduced to form the corresponding alcohol.
- Substitution : The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other substituents.
- Oxidation : Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
- Reduction : Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
- Substitution : Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Various substituted phenylurea derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and others.
Case Study: Anticancer Activity Evaluation
In a study assessing the anticancer effects of various thiazole derivatives, 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea demonstrated potent inhibitory effects on cell proliferation. The study utilized the MTT assay to measure cell viability, indicating that the compound could induce apoptosis in cancer cells through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It might act on receptors that regulate cell growth and survival.
Anti-inflammatory Properties
Compounds with thiazole structures have been reported to possess anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines. This property makes this compound a potential candidate for treating inflammatory diseases.
Mechanism of Action
The anti-inflammatory effects are likely mediated through:
- Cytokine Inhibition : Reducing levels of TNF-alpha and IL-6.
- NF-kB Pathway Modulation : Inhibiting the NF-kB signaling pathway that leads to inflammation.
Acetylcholinesterase Inhibition
Recent studies have explored the potential of thiazole derivatives as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to inhibit this enzyme could lead to increased acetylcholine levels, improving cognitive function.
Research Findings
In vitro studies have shown that certain thiazole derivatives exhibit significant acetylcholinesterase inhibitory activity with IC50 values in the low micromolar range. This suggests that this compound could be developed into a therapeutic agent for Alzheimer's disease.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | Enzyme inhibition & receptor modulation | Potent inhibition of MDA-MB231 cell line growth |
| Anti-inflammatory | Cytokine inhibition | Reduction in TNF-alpha and IL-6 levels |
| Acetylcholinesterase Inhibition | Increased acetylcholine levels | Significant AChE inhibition with low IC50 values |
Mechanism of Action
The mechanism of action of 3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea involves its interaction with specific molecular targets and pathways:
- Antimicrobial Activity : The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
- Anticancer Activity : It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
- Plant Growth Promotion : The compound enhances nutrient uptake and photosynthesis in plants, leading to increased growth and yield.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives are a versatile class of compounds with diverse biological and agricultural applications. Below is a detailed comparison of 3-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea (or its closest analogs) with structurally related compounds.
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Structural Diversity and Activity: Agricultural vs. Pharmaceutical Focus: While compound 2 (propanoic acid derivative) enhances crop yield, fluorophenyl- and chlorophenyl-substituted analogs (e.g., ) are tailored for antimicrobial or anti-inflammatory applications. Substituent Effects: The presence of electron-withdrawing groups (e.g., fluorine, chlorine) in fluorophenyl and chlorophenyl derivatives enhances antimicrobial potency but reduces agricultural utility .
Single-Crystal Techniques: Critical for characterizing isostructural compounds (e.g., ), enabling precise determination of planar vs. perpendicular substituent orientations .
Biological Performance :
- Antimicrobial Activity : Compound 2 shows moderate activity against Gram-positive bacteria, whereas chlorophenyl-indolone hybrids exhibit broader-spectrum efficacy .
- Agricultural Efficacy : Compound 2 uniquely enhances rapeseed oil content (334 kg/t at 75 mg/L) and protein levels (31.2 mg/100 g) without altering fatty acid profiles .
Structural Stability :
- Intramolecular hydrogen bonding in methyl salicylate derivatives contrasts with the planar, rigid conformations of fluorophenyl-thiazoles .
Biological Activity
3-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-phenylurea is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 236.25 g/mol. The structure features a thiazole ring which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of this compound typically involves the reaction of phenyl isocyanate with 4-(2-amino-thiazol-4(5H)-one) under controlled conditions. The resulting product can be purified through recrystallization methods.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In one study, compounds synthesized from this base structure demonstrated varying degrees of activity against bacteria such as E. coli and Staphylococcus aureus . The minimal inhibitory concentration (MIC) values ranged from 6.25 µg/mL to 32 µg/mL against various strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | E. coli |
| Compound B | 12.5 | S. aureus |
| Compound C | 32 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. One notable study reported that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. The GI50 values were found to be as low as 15 µM for certain derivatives, indicating significant potency .
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 21 |
| HCT116 | 28 |
The biological activity of thiazole-based compounds often relates to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The thiazole ring can form metal complexes that inhibit enzymes crucial for cancer cell proliferation . Additionally, these compounds may induce apoptosis in cancer cells by activating caspase pathways.
Study on Antimicrobial Effects
In a controlled experiment, the antimicrobial efficacy of synthesized derivatives was tested against clinical isolates of bacteria. The results showed that certain modifications to the thiazole structure significantly enhanced antimicrobial potency compared to standard antibiotics .
Study on Anticancer Effects
A comprehensive study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited higher selectivity and potency against cancer cells while showing lower toxicity to normal cells .
Q & A
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the urea and thiazole moieties. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like C=O (1680–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation. Elemental analysis ensures purity .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict its bioactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) optimize the molecular geometry and compute electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets (e.g., enzymes or receptors). For example, docking studies of analogous thiazole-urea hybrids revealed interactions with ERRα, a cancer-related receptor .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Use the SHELXL program for iterative refinement, adjusting parameters like thermal displacement factors and occupancy rates. Validate against Fo-Fc difference maps to identify misplaced atoms. Cross-check with spectroscopic data (NMR/IR) to resolve ambiguities. For twinned crystals, employ twin-law refinement in SHELXTL .
Q. How do structural modifications (e.g., halogenation or aryl substitution) influence biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with substituents like halogens (Cl, Br), methoxy groups, or heteroaromatic rings (thiophene). Test in bioassays (e.g., antimicrobial or anticancer screens). For instance, bromination at the thiazole ring enhances electrophilicity, potentially increasing interaction with cellular nucleophiles .
Q. What are the challenges in experimental phasing for X-ray crystallography of this compound?
- Methodological Answer : Poor crystal quality (low resolution, twinning) is a common issue. Use SHELXD for single-wavelength anomalous dispersion (SAD) or molecular replacement with homologous structures. Optimize cryoprotection conditions (e.g., glycerol concentration) to reduce radiation damage during data collection .
Q. How can electron density topology analysis enhance understanding of its reactivity?
- Methodological Answer : Employ Multiwfn to calculate electron localization function (ELF) and Laplacian of electron density (∇²ρ). Quantum theory of atoms in molecules (QTAIM) identifies bond critical points and non-covalent interactions (e.g., hydrogen bonds). Visualize van der Waals surfaces to predict sites for electrophilic/nucleophilic attacks .
Q. What in vitro models are suitable for assessing its potential bioactivity?
- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative studies) or cell-based models (e.g., MTT assays in cancer cell lines). For agricultural applications, test seed germination inhibition (e.g., rapeseed assays) to evaluate phytotoxic effects. Pair with molecular dynamics simulations to correlate activity with conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
